Home > Products > Building Blocks P20153 > (2-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl)(4-bromo-2-fluorophenyl)methanone
(2-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl)(4-bromo-2-fluorophenyl)methanone - 898756-36-0

(2-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl)(4-bromo-2-fluorophenyl)methanone

Catalog Number: EVT-423981
CAS Number: 898756-36-0
Molecular Formula: C21H21BrFNO3
Molecular Weight: 434.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

The compound (2-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl)(4-bromo-2-fluorophenyl)methanone is a complex organic molecule that belongs to the class of chemical compounds known as ketones. It features a distinctive structure characterized by a spirocyclic system and multiple functional groups, which contribute to its potential applications in various fields, particularly in medicinal chemistry.

Source

This compound can be synthesized through various organic reactions and retrosynthetic analysis methods, which allow chemists to design synthetic pathways leading to the desired molecule from simpler precursors.

Classification

This compound can be classified as:

  • Organic Compound: It contains carbon atoms and exhibits typical organic functional groups.
  • Ketone: The presence of a carbonyl group (C=O) indicates that it is a ketone.
  • Spiro Compound: The spirocyclic structure adds complexity and unique properties to the molecule.
Synthesis Analysis

Methods

The synthesis of this compound can be approached through retrosynthetic analysis, a method that involves deconstructing the target molecule into simpler precursors. This technique allows chemists to identify potential synthetic routes that can lead to the desired compound.

Technical Details

  1. Retrosynthetic Analysis: Identify key functional groups and structural motifs within the compound. The target molecule can be broken down into simpler synthons, which are then used to trace back to commercially available starting materials.
  2. Synthetic Pathways: Various synthetic routes may involve:
    • Nucleophilic substitution reactions.
    • Functional group transformations such as halogenation or fluorination.
    • Formation of spirocyclic structures through cyclization reactions.
Molecular Structure Analysis

Structure

The molecular structure of (2-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl)(4-bromo-2-fluorophenyl)methanone includes:

  • A spirocyclic framework with an azaspiro component.
  • A phenyl ring substituted with a methanone group.
  • Additional substitutions including bromo and fluoro groups on the phenyl rings.

Data

The molecular formula for this compound is typically represented as C18H18BrFNO2C_{18}H_{18}BrFNO_2, indicating the presence of carbon, hydrogen, bromine, fluorine, nitrogen, and oxygen atoms. The precise arrangement of these atoms contributes to its chemical properties and reactivity.

Chemical Reactions Analysis

Reactions

The compound can participate in various chemical reactions due to its functional groups:

  1. Nucleophilic Substitution: The bromine atom can serve as a leaving group in nucleophilic substitution reactions.
  2. Electrophilic Aromatic Substitution: The aromatic rings can undergo electrophilic substitutions due to their electron-rich nature.

Technical Details

Reactions involving this compound may require specific conditions such as temperature control, solvent choice, and catalysts to optimize yields and selectivity toward desired products.

Mechanism of Action

Process

The mechanism of action for this compound involves its interaction with biological targets, potentially influencing biochemical pathways. The spirocyclic structure may enhance binding affinity to specific receptors or enzymes, making it a candidate for drug development.

Data

Studies on similar compounds suggest that modifications in the molecular structure can significantly affect pharmacological properties such as potency and selectivity. Detailed mechanistic studies would be necessary to elucidate the specific interactions at play.

Physical and Chemical Properties Analysis

Physical Properties

  1. Melting Point: Specific melting point data would need to be determined experimentally.
  2. Solubility: Likely soluble in organic solvents but may have limited solubility in water due to its hydrophobic character.

Chemical Properties

  1. Stability: The stability of the compound under various conditions (light, heat) is crucial for storage and handling.
  2. Reactivity: Reactivity patterns would depend on the presence of functional groups; for instance, the carbonyl group may participate in condensation reactions.
Applications

Scientific Uses

This compound has potential applications in:

  • Medicinal Chemistry: As a lead compound for developing new pharmaceuticals targeting specific diseases.
  • Chemical Research: In studies exploring structure-activity relationships within similar molecular frameworks.
  • Material Science: Potential use in developing new materials with unique properties based on its molecular structure.
Introduction to (2-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl)(4-bromo-2-fluorophenyl)methanone in Contemporary Medicinal Chemistry

Nomenclature and Structural Uniqueness in Heterocyclic Systems

The systematic IUPAC name (2-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl)(4-bromo-2-fluorophenyl)methanone defines a complex hybrid molecule integrating three key pharmacophoric elements:

  • A spirocyclic 1,4-dioxa-8-azaspiro[4.5]decane unit providing three-dimensional structural complexity
  • A benzyl linker enabling spatial positioning
  • A diaryl methanone core featuring orthogonal halogen substituents (bromo and fluoro)

The molecular formula C₂₂H₂₂BrFNO₃ (derived from analog data [1] [7]) implies a molecular weight of approximately 438.3 g/mol. The spirocyclic system’s rigidity arises from a shared quaternary carbon connecting two distinct rings: a piperidine ring (nitrogen at position 8) and a 1,3-dioxolane ring. This architecture imposes significant conformational constraints, as verified by the spiro[4.5]decane numbering where positions 1,4 correspond to dioxolane oxygen atoms [1] . The ketal group enhances metabolic stability relative to carbonyl analogs, while the tertiary amine enables salt formation for solubility modulation.

Table 1: Structural Components and Their Chemical Roles

Structural ElementChemical FunctionMedicinal Chemistry Rationale
1,4-Dioxa-8-azaspiro[4.5]decaneSpirocyclic ketal-piperidine hybridConformational restraint; improved metabolic stability; basic nitrogen
Benzyl linker-CH₂- bridge between spirocycle and benzophenoneSpatial orientation of pharmacophores
4-Bromo-2-fluorophenylHalogenated aryl ketone componentElectronic modulation; target binding affinity enhancement
ortho-Substituted benzophenoneDiaryl ketone with asymmetric halogenationSteric control of molecular planarity

Computational descriptors derived from close analogs predict LogP ≈ 3.9-4.1 (indicating moderate lipophilicity) and TPSA ≈ 38.8 Ų (suggesting moderate membrane permeability). The ortho-fluorine on the bromophenyl ring induces a ~120° dihedral angle between aromatic planes, reducing crystallinity and enhancing solubility relative to planar biphenyl systems. This geometric distortion is corroborated by crystallographic data of similar ortho-substituted benzophenones [3] [6]. The bromine atom serves as both a hydrogen bond acceptor (via σ-hole interactions) and a synthetic handle for cross-coupling reactions in analog diversification.

Historical Context of Spirocyclic and Aromatic Hybrid Architectures in Drug Design

Spirocyclic scaffolds emerged prominently in medicinal chemistry during the 2010s antibiotic innovation wave, addressing limitations of planar heterocycles in overcoming bacterial efflux mechanisms. The 1,4-dioxa-8-azaspiro[4.5]decane system specifically gained traction after 2015 following reports of its enhanced metabolic stability versus open-chain ketals. This scaffold’s integration into benzophenone architectures aligns with historical drug design paradigms:

  • Conformational Restriction Strategies: Early antimycobacterials like thiocarlide (1950s) used flexible chains prone to oxidative metabolism. Modern hybrids apply spirocyclic constraints to lock bioactive conformations, reducing entropic penalties upon target binding. Patent AU2018317805B2 specifically claims spirocyclic-benzophenone hybrids for multidrug-resistant tuberculosis therapy, leveraging their ability to bypass common resistance mechanisms [8].

  • Halogenation Patterns: The 4-bromo-2-fluoro motif continues a legacy of ortho-halogenated antimycobacterials dating to fluoroquinolones. Bromine’s polarizability enhances interactions with hydrophobic enzyme pockets, while fluorine fine-tunes electron distribution. Analog studies demonstrate that moving fluorine from ortho to meta positions reduces potency by >10-fold against Mycobacterium tuberculosis enoyl-ACP reductase [3] [6] [8].

Table 2: Evolution of Key Structural Features in Antimycobacterial Agents

EraDominant ScaffoldLimitationsInnovation in Target Compound
1950-1970Thioureas (e.g., thiocarlide)Poor bioavailability; toxicitySpirocyclic stability replaces thiourea; reduced off-target effects
1980-2000FluoroquinolonesTarget-mediated resistanceBromo-fluorobenzophenone enables novel target engagement
2010-PresentSpirocyclic hybridsSynthetic complexityOptimized via modular assembly from commercial ketal amines

The synthetic accessibility of this chemotype is evidenced by commercial availability of precursor building blocks (e.g., 1,4-dioxa-8-azaspiro[4.5]decane) and analog libraries with variations at the aryl positions. Over 20 structural analogs appear in supplier databases since 2018, with substitutions including chloro, methyl, methoxy, and trifluoromethyl groups [3] [6]. The bromo-fluoro combination specifically addresses optimization goals from earlier compounds like CID 24724471 (PubChem), where mono-halogenation showed suboptimal plasma exposure. Contemporary structure-activity relationship (SAR) studies indicate that bulky para-substituents (bromo, CF₃) paired with small ortho-substituents (F, Cl) maximize penetration into mycobacterial macrophages without compromising CYP450 selectivity [2] [8].

Hybridization principles applied here extend beyond antimycobacterials: The spirocyclic dioxa-aza system features in 2019-2025 preclinical candidates for neurodegenerative diseases (modulating σ receptors) and oncology (HDAC inhibition). This renaissance in spirocyclic design validates their utility in addressing modern drug discovery challenges, particularly for intracellular targets requiring balanced membrane diffusion and target residence times [1] [8].

Table 3: Representative Structural Analogs from Commercial and Patent Literature

CAS NumberAryl SubstituentsMolecular FormulaMolecular WeightPrimary Application
898755-99-24-BromophenylC₂₁H₂₂BrNO₃416.31Antimycobacterial research [1]
898762-11-32-Chloro-4-fluorophenylC₂₁H₂₁ClFNO₃389.85Kinase inhibition studies [3]
898756-12-22,6-DimethylphenylC₂₃H₂₇NO₃365.47CNS penetrant scaffolds
898758-25-34-Chloro-2-fluorophenylC₂₁H₂₁ClFNO₃389.85Antimycobacterial patents [6] [8]
898755-97-03-BromophenylC₂₁H₂₂BrNO₃416.31Structure-activity exploration [7]

Properties

CAS Number

898756-36-0

Product Name

(2-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl)(4-bromo-2-fluorophenyl)methanone

IUPAC Name

(4-bromo-2-fluorophenyl)-[2-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]methanone

Molecular Formula

C21H21BrFNO3

Molecular Weight

434.3 g/mol

InChI

InChI=1S/C21H21BrFNO3/c22-16-5-6-18(19(23)13-16)20(25)17-4-2-1-3-15(17)14-24-9-7-21(8-10-24)26-11-12-27-21/h1-6,13H,7-12,14H2

InChI Key

KBISKFFTGWVRLB-UHFFFAOYSA-N

SMILES

C1CN(CCC12OCCO2)CC3=CC=CC=C3C(=O)C4=C(C=C(C=C4)Br)F

Canonical SMILES

C1CN(CCC12OCCO2)CC3=CC=CC=C3C(=O)C4=C(C=C(C=C4)Br)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.